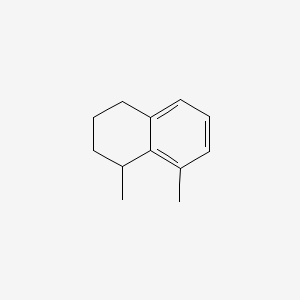

1,8-Dimethyltetralin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3,5,7,10H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNZVXVZQFTXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC=CC(=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880794 | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25419-33-4 | |

| Record name | 1,8-Dimethyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,8 Dimethyltetralin and Its Derivatives

Established Approaches to Tetralin Core Construction

Traditional methods for building the tetralin core often rely on well-established reactions that form the carbocyclic ring system through cyclization or reduction pathways.

Alkylation and Cyclization Strategies for Polycyclic Hydrocarbons

A primary strategy for constructing the tetralin framework involves the alkylation of an aromatic precursor followed by an intramolecular cyclization. This approach is exemplified in the synthesis of 5-methoxy-1,8-dimethyltetralin, a key intermediate in the synthesis of the natural product cacalol (B1218255). The synthesis begins with the ortho-lithiation of 4-methylanisole (B47524), which is then alkylated with 5-iodo-1-pentene. The resulting alkene undergoes an intramolecular Friedel-Crafts alkylation to yield the desired tetralin. acs.orgacs.orgnih.gov This two-step annulation process provides an efficient route to the 1,8-dimethyltetralin core. acs.org

Another notable method is the Haworth reaction, which is a classic approach for synthesizing substituted tetralins. stackexchange.com This reaction involves the Friedel-Crafts acylation of an aromatic compound, such as benzene (B151609), with succinic anhydride. The resulting keto acid is then reduced, and a second intramolecular Friedel-Crafts acylation reaction, typically promoted by strong acid, leads to the formation of the second ring. A final reduction step yields the tetralin. stackexchange.com

The Diels-Alder reaction also presents a powerful tool for constructing the tetralin skeleton. rsc.orgacs.orgnih.gov This cycloaddition reaction can be employed in a cascade sequence, for instance, following a nitrogen deletion from isoindolines, which generates an ortho-xylylene in situ that can be trapped by a dienophile to form a substituted tetralin. acs.orgnih.gov Visible-light-mediated [4+2] cycloaddition of styrenes offers another modern variant to access polysubstituted tetralin derivatives. pkusz.edu.cn

Intramolecular Friedel-Crafts Reactions in Tetralin Formation

Intramolecular Friedel-Crafts reactions are a cornerstone in the synthesis of tetralin systems. acs.orgnih.govmasterorganicchemistry.com This reaction can be catalyzed by various Lewis and Brønsted acids, such as aluminum chloride, tin tetrachloride, and trifluoroacetic acid. acs.orgacs.org The cyclization is generally most effective for forming six-membered rings, making it ideal for tetralin synthesis. masterorganicchemistry.com

A notable example is the cyclization of 4-phenyl-1-butanol (B1666560) in the presence of phosphoric acid to yield tetralin. masterorganicchemistry.com In a more complex scenario, a cascade intramolecular Prins/Friedel-Crafts cyclization of 2-(2-vinylphenyl)acetaldehydes can be initiated by a Lewis acid like BF₃∙Et₂O. This generates a benzyl (B1604629) carbenium ion that is subsequently trapped by an electron-rich aromatic ring to form 4-aryl-tetralin derivatives. beilstein-archives.orgbeilstein-journals.org

Recent advancements have led to the development of catalytic versions of this reaction. For instance, a combination of Ca(NTf₂)₂ and Bu₄NPF₆ has been shown to effectively catalyze the intramolecular Friedel-Crafts cyclization of benzyl carbinols to produce indanes and tetralins with high diastereoselectivity. acs.orgacs.org Electrosynthesis also provides a modern, reagent-free alternative for Friedel-Crafts-type decarboxylative cycloalkylation to produce tetralins. acs.org

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

| AlCl₃ | Alkene derived from 4-methylanisole and 5-iodo-1-pentene | 5-Methoxy-1,8-dimethyltetralin | 83% (two steps) | acs.org |

| Sulfuric Acid | 1-Aryl-4-pentene | Tetralin derivative | Not specified | atamanchemicals.com |

| BF₃∙Et₂O | 2-(2-Vinylphenyl)acetaldehydes and electron-rich aromatics | 4-Aryl-tetralin-2-ols | Up to 70% | beilstein-archives.org |

| Ca(NTf₂)₂/Bu₄NPF₆ | Benzyl carbinols | Tetralins and indanes | Good to high | acs.org |

| Sc(OTf)₃ | Benzylidene oxindoles | Tetralin-fused spirooxindoles | Good | oup.com |

Ortho-Lithiation and Subsequent Electrophilic Quenching

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings, which can be a key step in the synthesis of substituted tetralins. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent. The resulting aryllithium species can then react with a variety of electrophiles.

In the synthesis of a precursor to this compound, 4-methylanisole is treated with n-butyllithium, which directs the lithiation to the position ortho to the methoxy (B1213986) group. acs.orgnih.gov The resulting lithiated species is then quenched with an electrophile, such as 5-iodo-1-pentene, to introduce the side chain necessary for subsequent cyclization. acs.org This strategy allows for the precise construction of the carbon skeleton required for the tetralin ring system.

Reductive Transformations of Naphthalene (B1677914) Precursors

The hydrogenation of naphthalenes is a direct and widely used method for the synthesis of tetralins. atamanchemicals.com This reduction can be achieved using various catalytic systems, with platinum catalysts being a classic choice. atamanchemicals.com The process typically involves the selective hydrogenation of one of the aromatic rings of naphthalene to yield the corresponding tetralin. Over-hydrogenation can lead to the formation of decahydronaphthalene (B1670005) (decalin). atamanchemicals.com

The rate of hydrogenation of naphthalene to tetralin is generally much faster than the subsequent reduction of tetralin to decalin. mdpi.com This difference in reaction rates allows for the selective synthesis of tetralin. The flat structure of naphthalene facilitates its adsorption onto the catalyst surface, contributing to the efficiency of the initial reduction step. mdpi.com Alternative reduction methods, such as the Birch reduction using sodium and tert-butyl alcohol, can also be employed to produce dihydronaphthalene intermediates, which can then be further transformed into tetralin in a one-pot reaction. researchgate.netcolab.ws

| Reactant | Reagent/Catalyst | Product | Yield | Reference |

| Naphthalene | Platinum catalyst | Tetralin | Not specified | atamanchemicals.com |

| Naphthalene | Sodium and tert-butyl alcohol | 1,4-Dihydronaphthalene | 89-97% | researchgate.net |

| Naphthalene | Ni-based catalyst | Tetralin | High conversion | mdpi.com |

Advanced Enantioselective and Diastereoselective Synthesis of Tetralin Systems

The development of stereoselective methods for the synthesis of tetralin derivatives is crucial for accessing chiral molecules with specific biological activities. These advanced strategies often employ asymmetric catalysis to control the formation of stereocenters.

Asymmetric Catalysis in Tetralin Derivatization

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of tetralin derivatives. thieme-connect.com One approach involves the asymmetric transfer hydrogenation of tetralone precursors using chiral ruthenium catalysts. thieme-connect.com This method can establish vicinal chiral centers with high levels of diastereo- and enantioselectivity. thieme-connect.com For example, the asymmetric transfer hydrogenation of γ- and δ-keto acids derived from tetralones can lead to the formation of lactone-fused tetralins. thieme-connect.com

Chiral Lewis acids have also been utilized in diastereoselective syntheses. For instance, Hf(OTf)₄ has been shown to be a crucial catalyst for the highly diastereoselective synthesis of 1,3-disubstituted tetralin derivatives through benzylic C(sp³)–H bond functionalization. rsc.org Similarly, Sc(OTf)₃ catalyzes the highly diastereoselective synthesis of tetralin-fused spirooxindoles. oup.comchemrxiv.org

The use of chiral auxiliaries is another common strategy in the enantioselective synthesis of aryltetralin lignans (B1203133). rsc.org Various chiral auxiliaries, including chiral oxazolines, have been successfully employed to control the stereochemistry during the construction of the tetralin core. rsc.org Furthermore, enantiomerically pure atropisomeric diiododienes derived from tetralin have been used as chiral organocatalysts in reactions such as dearomatizing spirolactonization. acs.org

| Catalyst/Auxiliary | Reaction Type | Product | Stereoselectivity | Reference |

| Oxo-tethered Ru catalysts | Asymmetric transfer hydrogenation | Lactone-fused tetralins | High diastereo- and enantioselectivity | thieme-connect.com |

| Hf(OTf)₄ | Lewis acid-catalyzed C(sp³)–H functionalization | 1,3-Disubstituted tetralins | High to excellent diastereoselectivity (up to 13.3:1 d.r.) | rsc.org |

| Sc(OTf)₃ | Lewis acid-catalyzed C(sp³)–H functionalization | Tetralin-fused spirooxindoles | Excellent diastereoselectivity (up to >20:1) | oup.com |

| Chiral oxazoline | Chiral auxiliary-controlled synthesis | Aryltetralin derivatives | High diastereoselectivity | rsc.org |

| Chiral diiododiene | Organocatalysis | Spirolactones | Up to 73% ee | acs.org |

Chiral Pool Strategies for Stereocontrolled Synthesis

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. This strategy offers an efficient route to optically active compounds without the need for asymmetric catalysis or resolution. For instance, the synthesis of (+)-sorokinianin, a natural product containing a bicyclo[3.2.1]octane system, has been achieved using D-carvone as the sole chiral source. Key steps in this synthesis involved stereoselective intra- and intermolecular aldol (B89426) reactions to construct the core structure. Similarly, the asymmetric synthesis of conformationally constrained cis-1-amino-1-phenylcyclohexan-2-ol has been described, demonstrating the power of chiral pool approaches for creating complex stereochemical arrays.

Dynamic Kinetic Resolution in Stereoselective Tetralin Formation

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of a racemic mixture into a single enantiomer of a product in 100% yield. wikipedia.org This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. wikipedia.orgresearchgate.net The application of DKR has been pivotal in the stereoselective synthesis of chiral tetralin derivatives.

A notable example involves a two-step process for synthesizing an enantioenriched substituted tetralol, a key intermediate for an active pharmaceutical ingredient. x-mol.net This process utilizes a hydrogen borrowing alkylation catalyzed by an iridium catalyst, followed by the construction of the key stereocenter on the tetralin core via dynamic kinetic resolution using a Ru-catalyzed asymmetric transfer hydrogenation. x-mol.net Process optimization of this method led to a telescoped process with high yield, purity, and stereoselectivity. x-mol.net

The success of DKR often relies on the synergistic combination of a metal catalyst for racemization and an enzyme for the stereoselective reaction. researchgate.net For example, the combination of a lipase (B570770) with a ruthenium catalyst has been employed in the synthesis of (R)-Bufuralol, where DKR is used to convert a chlorohydrin into the corresponding (S)-acetate. wikipedia.org The ruthenium catalyst facilitates the racemization of the alcohol, while the lipase selectively acetylates the (S)-enantiomer. wikipedia.org

| Catalyst System | Substrate Type | Product | Key Features |

| Iridium catalyst and Ru-catalyzed asymmetric transfer hydrogenation | Racemic tetralone precursor | Enantioenriched substituted tetralol | High yield, purity, and stereoselectivity in a telescoped process. x-mol.net |

| Lipase and Ruthenium catalyst | Racemic chlorohydrin | (S)-acetate | Enzyme-metal coupled reaction for the synthesis of a natural product. wikipedia.org |

| Chiral NCP Pincer Iridium Complexes | Diaryl ketones | Chiral alcohols | Asymmetric transfer hydrogenation with ethanol (B145695) as the hydrogen source. x-mol.net |

Intramolecular Photoreactions for Stereochemical Control

Intramolecular photoreactions offer a unique approach to access complex molecular architectures, including tetralin-based structures, often with a high degree of stereochemical control. These reactions utilize light to promote the formation of new bonds within a molecule.

One strategy involves the photochemical C-H functionalization of aliphatic compounds using diazoketones. researchgate.net Long-wavelength UV irradiation of diazoketones can lead to C-H insertion products, and this method can be applied to the synthesis of various cyclic systems. researchgate.net The stereochemical outcome of such reactions can be influenced by the structure of the substrate and the reaction conditions.

Another relevant photochemical transformation is the Wolff rearrangement, which can be initiated by photolysis of diazo compounds. For example, photolysis of diazo Meldrum's acid at 254 nm results in an efficient Wolff rearrangement, while irradiation at 355 nm leads to isomerization to a diazirine. researchgate.net This wavelength-dependent reactivity provides a tool for controlling reaction pathways. The thermal decomposition of related diazodihydrofuranones can also lead to rearrangements, offering an alternative to photochemical activation. researchgate.net

Diastereoselective Addition Reactions to Naphthene Precursors

The diastereoselective addition of nucleophiles to naphthene precursors is a fundamental strategy for constructing substituted tetralin frameworks with defined stereochemistry. The inherent stereochemistry of the starting material or the influence of chiral catalysts can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer.

A notable example is the synthesis of 5-methoxy-1,8-dimethyltetralin, a precursor to the natural product cacalol. acs.org This synthesis involved the ortho-lithiation of 4-methylanisole and subsequent alkylation with 5-iodo-1-pentene, followed by an intramolecular Friedel-Crafts alkylation to form the tetralin ring. acs.org

Furthermore, the enantioselective Henry reaction, catalyzed by a chiral binaphthyl-containing sulfonyldiamine-CuCl complex, has been shown to produce adducts with high enantiomeric excess (up to 93%). acs.org This system also promotes a syn-selective diastereoselective Henry reaction, yielding the syn-adduct in up to 99% yield with 92:8 syn/anti selectivity. acs.org Such methodologies provide powerful tools for the stereocontrolled synthesis of highly functionalized tetralin precursors.

Lewis Acid-Catalyzed Benzylic C(sp3)–H Bond Functionalization

The direct functionalization of benzylic C(sp3)–H bonds represents a highly atom- and step-economical approach to synthesize complex molecules. beilstein-journals.org Lewis acid catalysis has emerged as a powerful tool to achieve this transformation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov

A highly diastereoselective synthesis of 1,3-disubstituted tetralin derivatives has been developed via a Lewis acid-catalyzed benzylic C(sp3)–H bond functionalization. rsc.org The use of hafnium(IV) triflate (Hf(OTf)4) as the catalyst was critical for the success of this reaction, affording the corresponding tetralins in good yields and with high to excellent diastereoselectivities (up to 13.3:1 d.r.). rsc.org This method provides a direct route to functionalized tetralins from simple precursors.

In a related approach, a dual catalytic system employing a Cu(II) Lewis acid and an organic hydrogen atom transfer (HAT) catalyst has been used for the C-H amination of azaheterocycles at the benzylic position. semanticscholar.org This strategy demonstrates high selectivity for azaheterocycles without the need for directing groups and offers excellent site selectivity in substrates with multiple reactive positions. semanticscholar.org Mechanistic studies support a radical-mediated H-atom abstraction pathway. semanticscholar.org

| Catalyst | Reactants | Product | Key Features |

| Hf(OTf)4 | Styrene (B11656) derivatives and various nucleophiles | 1,3-Disubstituted tetralins | High diastereoselectivity (up to 13.3:1 d.r.). rsc.org |

| Cu(OTf)2 and HOAt | Azaheterocycles and aminating agents | Benzylically aminated azaheterocycles | High site selectivity via a dual catalytic radical pathway. semanticscholar.org |

| Sc(OTf)3 or Y(OTf)3 | Alkyl-substituted azaarenes and enones | β-Azaarenyl ketones | Direct addition to enones and α,β-unsaturated N-acylpyrrole. nih.gov |

Cascade and Tandem Reactions for Complex Tetralin Structures

Prins/Friedel-Crafts Cyclization Pathways

A notable example of a cascade reaction for tetralin synthesis is the intramolecular Prins/Friedel-Crafts cyclization. nih.govbeilstein-journals.org This protocol involves the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with a Lewis acid, such as BF3·Et2O. nih.govbeilstein-journals.orgbeilstein-archives.org The Lewis acid promotes an intramolecular Prins reaction, generating a benzylic carbenium ion intermediate. nih.govbeilstein-journals.orgbeilstein-archives.org This reactive intermediate is then trapped by an electron-rich aromatic or heteroaromatic nucleophile via a Friedel-Crafts alkylation, leading to the formation of 4-aryl-tetralin-2-ol derivatives. nih.govbeilstein-journals.orgbeilstein-archives.org

This methodology has demonstrated a relatively broad scope, allowing for variations in both the benzene ring and the side chain of the starting material. nih.gov The synthetic utility of the resulting hydroxyl group has been showcased through further transformations, highlighting the potential of this strategy for accessing medicinally relevant analogs. nih.govbeilstein-archives.org

| Starting Material | Lewis Acid | Nucleophile | Product |

| 2-(2-vinylphenyl)acetaldehydes | BF3·Et2O | Electron-rich aromatics/heteroaromatics | 4-Aryl-tetralin-2-ols nih.govbeilstein-archives.org |

| 3-(2-vinylphenyl)propanal | BF3·Et2O | Electron-rich aromatics/heteroaromatics | 5-Aryl-tetrahydro-5H-benzo chinesechemsoc.organnulen-7-ols nih.govbeilstein-archives.org |

Nitrogen Deletion/Diels-Alder Cascade Reactions

A novel and efficient strategy for the synthesis of substituted tetralins involves a cascade reaction initiated by nitrogen deletion from isoindoline (B1297411) precursors. nih.govnih.gov This methodology circumvents traditional multi-step procedures by generating a highly reactive intermediate that readily undergoes cycloaddition. The core of this approach is the transformation of an isoindoline into an ortho-xylylene intermediate. This is achieved using a nitrogen deletion reagent, such as an anomeric amide, which facilitates the extrusion of nitrogen from the heterocyclic ring. nih.gov

The in situ formation of the ortho-xylylene diene is immediately followed by an intermolecular Diels-Alder [4+2] cycloaddition with a suitable dienophile. This cascade process allows for the rapid construction of the tetralin framework. The reaction is notable for its ability to create substituted tetralins by varying the isoindoline precursor and the dienophile, offering a modular approach to a range of derivatives. nih.govnih.gov For instance, the reaction of an isoindoline with dienophiles like dimethyl acetylenedicarboxylate (B1228247) proceeds to furnish the corresponding tetralin adduct. This method represents a significant advancement in skeletal editing, where the deletion of a heteroatom from a ring system triggers the formation of a new, more complex carbocyclic structure. nih.gov

| Precursor (Isoindoline) | Dienophile | Product (Tetralin Derivative) | Yield | Reference |

| 5-Nitroisoindoline | Dimethyl acetylenedicarboxylate | Dimethyl 6-nitro-1,4-dihydronaphthalene-2,3-dicarboxylate | 60% | nih.gov |

| 5-Chloroisoindoline | Dimethyl acetylenedicarboxylate | Dimethyl 6-chloro-1,4-dihydronaphthalene-2,3-dicarboxylate | 58% | nih.gov |

| 5-Hydroxyisoindoline | Dimethyl acetylenedicarboxylate | Dimethyl 6-hydroxy-1,4-dihydronaphthalene-2,3-dicarboxylate | 68% | nih.gov |

Visible-Light-Mediated Cycloaddition Strategies

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, including the formation of tetralin derivatives. pkusz.edu.cnnih.gov This approach utilizes a photosensitizer, often an acridinium (B8443388) salt like the Fukuzumi catalyst, which becomes a potent oxidant upon excitation with blue LED light. pkusz.edu.cn The strategy enables a formal [4+2] cycloaddition of styrenes to produce polysubstituted tetralin scaffolds. pkusz.edu.cnnih.gov

In this reaction, two different styrene molecules can react with high chemo- and regioselectivity. Typically, an electron-rich styrene acts as the diene component, while another styrene derivative serves as the dienophile. The reaction is believed to proceed through a stepwise mechanism involving radical cation intermediates. A key advantage of this method is its operational simplicity and the use of a mild, renewable energy source. pkusz.edu.cn The versatility of this strategy has been demonstrated in the synthesis of complex tricyclic and tetracyclic tetralin analogues, which are formed with high yields and excellent diastereoselectivity. pkusz.edu.cnnih.gov

| Diene (Styrene 1) | Dienophile (Styrene 2) | Product (Tetralin Derivative) | Yield | Diastereoselectivity (dr) | Reference |

| p-Methoxystyrene | Styrene | 1-(4-Methoxyphenyl)-7-phenyl-5,6,7,8-tetrahydronaphthalene | 78% | >20:1 | pkusz.edu.cn |

| p-Methoxystyrene | p-Methylstyrene | 1-(4-Methoxyphenyl)-7-(p-tolyl)-5,6,7,8-tetrahydronaphthalene | 85% | >20:1 | pkusz.edu.cn |

| o-Methoxystyrene | Styrene | 1-(2-Methoxyphenyl)-7-phenyl-5,6,7,8-tetrahydronaphthalene | 72% | >20:1 | pkusz.edu.cn |

| Dihydronaphthalene | p-Methoxystyrene | Fused polycyclic tetralin | 82% | >20:1 | pkusz.edu.cn |

Biomimetic Synthesis Approaches Towards Tetralin-Containing Natural Products

The structural motif of tetralin is a core component of many biologically active natural products, particularly the aryltetralin lignans. Synthetic chemists have drawn inspiration from nature's own synthetic pathways to devise efficient and stereoselective routes to these complex molecules.

Mimicry of Biogenetic Pathways for Aryltetralin Lignans

Lignans are a large class of natural products derived from the oxidative coupling of two phenylpropanoid (C6-C3) units. jst.go.jpacs.org Biomimetic syntheses of aryltetralin lignans aim to replicate the key bond-forming events that occur in plants. These natural pathways often involve oxidative processes that lead to the dimerization and cyclization of precursors like coniferyl alcohol. chim.it

Synthetic strategies mimic this by employing oxidative C-C bond formation as a central step. acs.org For example, palladium-catalyzed C-H arylation has been used to construct the aryltetralin skeleton, mirroring the coupling of two distinct aromatic units. rsc.orgnih.gov Another approach involves a formal Diels-Alder reaction of electronically mismatched dienes and dienophiles, which can be promoted by visible light, to generate the core structure with controlled stereochemistry. researchgate.net Research has also explored Cu(I)-catalyzed [3+2] cycloadditions that mimic the biosynthetic pathways of other natural products to construct the dibenzylbutyrolactol lignan (B3055560) backbone, which can then be converted to aryltetralin-type lignans. chemrxiv.org These methods are valued for their convergence and efficiency in assembling the complex tetracyclic core of compounds like podophyllotoxin. acs.orgrsc.org

Enzyme-Inspired Cyclization and Oxidative Processes

Nature frequently uses metalloenzymes, such as cytochrome P450s and other oxygenases, to perform highly specific oxidative cyclizations. nih.gov These enzymatic reactions often proceed through radical intermediates, enabling the formation of C-C or C-O bonds at unactivated positions to construct complex ring systems. nih.gov Inspired by this, chemists have developed synthetic methods that use chemical oxidants or electrochemical techniques to generate radical cations from phenolic precursors, initiating a cascade of reactions that results in the formation of the aryltetralin lignan core. jst.go.jpresearchgate.net

A notable example is the use of a chemoenzymatic strategy, where an enzymatic oxidative C-C coupling reaction is used to diastereoselectively construct the tetracyclic core of aryltetralin lignans. acs.org Furthermore, visible-light-promoted radical-cation cascades have been developed for the unified synthesis of aryltetralin cyclic ether lignans. rsc.org In this process, a photosensitizer initiates a single-electron transfer (SET) from a functionalized dicinnamyl ether derivative, leading to a radical cation that undergoes a cyclization cascade to form the desired product with high diastereoselectivity. researchgate.net These enzyme-inspired approaches not only provide access to complex natural products but also offer insights into their biogenesis.

Advanced Characterization and Analytical Methodologies in 1,8 Dimethyltetralin Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is the cornerstone of molecular characterization in organic chemistry. For substituted tetralins, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the regiochemistry of substituents and understanding the molecule's three-dimensional structure and reactivity.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

High-resolution ¹H and ¹³C NMR are the definitive methods for the structural assignment of 1,8-Dimethyltetralin and its derivatives. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, combined with the number and chemical shifts of signals in ¹³C NMR, allow for a complete mapping of the molecule's carbon skeleton and proton environments.

While specific spectral data for the parent this compound is not extensively published, detailed analyses of its immediate precursors and derivatives, such as 5-methoxy-1,8-dimethyltetralin and cacalol (B1218255) methyl ether, provide a clear blueprint for its expected spectral features. acs.orgsemanticscholar.org For instance, the synthesis of cacalol, a natural product, often proceeds through a this compound core structure. acs.orgresearchgate.net The characterization of intermediates like 5-methoxy-1,8-dimethyltetralin is crucial in confirming the success of synthetic steps such as intramolecular Friedel-Crafts alkylation. acs.org

The ¹H NMR spectrum would characteristically show signals for the two distinct methyl groups, the aliphatic protons of the tetralin ring, and the aromatic protons. The ¹³C NMR spectrum complements this by providing the precise number of carbon atoms and their electronic environment.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative (Cacalol Methyl Ether) Data sourced from a study on the synthesis of (S)-(+)-Cacalol. semanticscholar.org

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative (Cacalol Methyl Ether) Data sourced from a study on the total synthesis of Cacalol. researchgate.net

While 1D NMR identifies the components of a molecule, 2D NMR techniques map the relationships between them.

COSY (Correlation Spectroscopy) is a homonuclear technique that reveals proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds (²J and ³J couplings). libretexts.orgmuni.cz For this compound, a COSY spectrum would be essential to:

Confirm the connectivity within the saturated ring by showing correlations between adjacent methylene (B1212753) (CH₂) groups and the methine (CH) proton at C1.

Trace the coupling network of the aromatic protons to confirm their relative positions.

Establish the relationship between the benzylic protons (at C1 and C4) and their neighbors.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about spatial proximity, revealing through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. uio.no This is particularly useful for determining the conformation and stereochemistry of the molecule. For this compound, a ROESY spectrum would show correlations between:

The C1-methyl group and the C8-methyl group, providing direct evidence for their cis or trans relationship relative to the tetralin ring system.

The axial and equatorial protons on the saturated ring, helping to define the ring's conformation (e.g., a half-chair conformation).

In studies of complex tetralin-based natural products like cacalol esters, 2D NMR experiments are routinely used for complete and unambiguous signal assignment. scielo.org.mxscielo.org.mx

The progress of chemical reactions can be monitored in real-time using benchtop or high-field NMR spectrometers, often coupled with flow systems. magritek.comnews-medical.net This technique, also known as in-situ or online monitoring, provides valuable kinetic and mechanistic data by tracking the concentration changes of reactants, intermediates, and products over time. magritek.commdpi.com

In the context of this compound synthesis, which may involve an intramolecular Friedel-Crafts cyclization, real-time NMR monitoring would be a powerful tool for optimization. acs.orgresearchgate.net By setting up the reaction directly in an NMR-compatible reactor or flowing the reaction mixture through an NMR flow cell, researchers could:

Observe the disappearance of signals corresponding to the starting material (e.g., an aryl-substituted alkene).

Track the appearance of characteristic signals for the this compound product.

Detect and identify transient intermediates that may not be observable by conventional offline analysis. magritek.com

Rapidly optimize reaction parameters such as temperature, catalyst concentration, and reaction time to maximize yield and minimize byproduct formation. news-medical.net

This approach allows for a deep understanding of the reaction kinetics and mechanism, accelerating process development. news-medical.netbeilstein-journals.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's exact elemental composition, which is critical for identifying unknown compounds, including reaction intermediates. rsc.org

During the multi-step synthesis of this compound or its derivatives, HRMS is invaluable for confirming the identity of each intermediate product. researchgate.net For example, in a synthesis starting from 4-methylanisole (B47524) and involving steps like alkylation and cyclization, HRMS would be used to verify the elemental composition of each successive compound, ensuring the correct chemical transformation has occurred before proceeding to the next step. acs.orgsigmaaldrich.com

Furthermore, when coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can help to analyze complex reaction mixtures. By examining the mass spectra of different components as they elute, it is possible to identify not only the desired product but also byproducts and short-lived intermediates, offering crucial insights into the reaction mechanism, such as the pathways involved in Friedel-Crafts reactions. rsc.org

Ion Mobility-Mass Spectrometry (IMS-MS) for Isobaric Species Differentiation

Vibrational and Electronic Spectroscopy

Spectroscopic methods that probe the vibrational and electronic energy levels of molecules are indispensable for characterizing the functional groups and conjugated systems within this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. msu.edu The frequencies of these absorptions are characteristic of the specific types of chemical bonds and functional groups present, making IR spectroscopy a fundamental tool for structural elucidation. wvu.edu

The IR spectrum of this compound is defined by the vibrations of its constituent parts: the tetralin core, which includes an aromatic ring and a saturated cycloaliphatic ring, and the two methyl groups. Key expected absorption bands are:

Aromatic C-H Stretch: Aromatic C-H bonds typically absorb at frequencies just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The sp³-hybridized C-H bonds in the saturated ring and methyl groups absorb at frequencies just below 3000 cm⁻¹. wvu.edu

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. wvu.edu

C-H Bending: Bending vibrations (scissoring, rocking) for the CH₂ and CH₃ groups occur in the 1375-1475 cm⁻¹ range. wvu.edu

The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for this compound, allowing it to be distinguished from other molecules with different substitution patterns. msu.edu A study by Vaisberg et al. specifically investigated the IR and UV absorption spectra of various dimethyltetralins, providing foundational data for this class of compounds. science-softcon.de

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretching | Aromatic (sp² C-H) | 3000 - 3100 |

| C-H Stretching | Aliphatic (sp³ C-H) | 2850 - 2960 |

| C=C Stretching | Aromatic Ring | 1450 - 1600 |

| C-H Bending | CH₂ and CH₃ groups | 1375 - 1475 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. msu.edu This technique is primarily used to study molecules containing π-electron systems, such as aromatic rings and other conjugated structures. msu.edu

The UV spectrum of this compound is dominated by the electronic transitions of its substituted benzene ring. The key transitions are of the π → π* type. Alkyl substitution on a benzene ring typically causes a small red shift (shift to longer wavelength) of the absorption maxima. For substituted benzenes, two primary absorption bands are often observed:

The E₂-band: An intense absorption typically occurring around 200-220 nm.

The B-band: A much weaker, structured absorption appearing at longer wavelengths, generally around 250-270 nm. msu.edu

These absorptions are characteristic of the benzenoid system within the tetralin structure. science-softcon.de The precise wavelength and intensity (molar absorptivity, ε) of these bands can be used for quantitative analysis and to confirm the presence of the aromatic chromophore in the molecule.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Expected Wavelength (λₘₐₓ) |

| π → π* (E₂-band) | Substituted Benzene Ring | ~210-220 nm |

| π → π* (B-band) | Substituted Benzene Ring | ~260-270 nm |

Infrared (IR) Spectroscopy for Functional Group Characterization

Chromatographic Methods for Separation, Purification, and Analysis

Chromatography is essential for isolating this compound from complex mixtures, such as crude reaction products or environmental samples, and for its quantitative analysis.

Gas Chromatography (GC) and GC-MS for Volatile Compound Profiling

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile organic compounds. measurlabs.cometamu.edu A sample is vaporized and injected into a column, where it is carried by an inert gas (the mobile phase). Compounds separate based on their boiling points and their interactions with the stationary phase lining the column. Because this compound (boiling point ~255-257 °C) is a volatile compound, GC is an ideal method for its analysis. mdpi.com

When coupled with a Mass Spectrometer (GC-MS), the technique becomes exceptionally powerful. As each separated compound elutes from the GC column, it enters the MS, which ionizes it and separates the resulting fragments based on their mass-to-charge ratio (m/z). etamu.edu The resulting mass spectrum serves as a molecular fingerprint that allows for highly confident identification by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). nist.gov

GC-MS is used in this compound research to:

Separate Isomers: GC can effectively separate this compound from its other dimethyltetralin isomers due to slight differences in their boiling points and polarities. nasa.gov

Quantify Purity: The area of a GC peak is proportional to the amount of the compound, allowing for the determination of the purity of a sample or its concentration in a mixture.

Identify in Complex Matrices: The technique has been used to identify alkylated tetralins in complex hydrocarbon mixtures like fuel oil extracts. nasa.gov

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) appears at m/z 160. The most abundant peak (base peak) is typically at m/z 145, corresponding to the loss of a methyl group ([M-15]⁺). nist.gov

Table 4: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | nist.gov |

| Molecular Weight | 160.26 g/mol | nist.gov |

| CAS Registry Number | 25419-33-4 | nist.gov |

| Mass Spectrum (m/z) | ||

| Molecular Ion (M⁺) | 160 | nist.gov |

| Base Peak | 145 | nist.gov |

| Other Major Fragments | 129, 117 | nist.gov |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a liquid sample. acs.orgrsc.orgacs.org Its application is critical for analyzing this compound, especially within intricate mixtures such as petroleum products, coal-derived liquids, or environmental samples. rsc.orgnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for nonpolar compounds like alkylated tetralins. gmpinsiders.com

In RP-HPLC, the separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. phenomenex.com Analytes are partitioned between a polar mobile phase and a hydrophobic stationary phase. sigmaaldrich.com For compounds like this compound, stationary phases such as C18 (octadecylsilane) or C8 are standard choices due to their strong hydrophobic retention capabilities. cellmosaic.comhplc.eu Phenyl-based columns can also offer alternative selectivity for aromatic compounds based on π-π interactions.

The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. gmpinsiders.comphenomenex.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of compounds with varying polarities within a single analytical run. sigmaaldrich.com A European Standard method for the determination of dialkyl-tetralins in linear alkylbenzene specifies the use of HPLC, underscoring its reliability for this class of compounds. iteh.ai The separation of various dimethyltetralin isomers from complex matrices like natural resins has also been successfully demonstrated, highlighting the resolving power of HPLC. core.ac.uksmujo.id In the analysis of tetralin biodegradation, HPLC has been used to detect and quantify hydroxylated metabolites in complex culture supernatants. nih.gov

Table 1: Typical RP-HPLC Parameters for Analysis of Alkylated Aromatic Hydrocarbons

| Parameter | Description | Common Conditions |

| Column | Stationary Phase | C18 or C8, 3-5 µm particle size |

| Mobile Phase A | Weak Solvent | Water (often with 0.1% formic acid or TFA) |

| Mobile Phase B | Strong Solvent | Acetonitrile or Methanol |

| Elution Mode | Gradient | Linear gradient from ~40% B to 100% B |

| Flow Rate | Analytical Scale | 0.5 - 1.5 mL/min |

| Temperature | Column Oven | 25 - 40 °C |

| Detection | UV-Vis / DAD | 220-254 nm |

This table presents a generalized set of starting conditions for method development. Actual parameters must be optimized for specific sample matrices and analytical goals. hplc.euedpsciences.org

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound is a chiral molecule, and the separation of its enantiomers is crucial for stereoselective studies. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, often surpassing HPLC in terms of speed, resolution, and environmental friendliness due to its use of supercritical carbon dioxide as the main mobile phase component. americanpharmaceuticalreview.comchromatographyonline.comyoutube.com

The principle of chiral SFC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). chromatographyonline.com While direct SFC methods for this compound are not extensively published, data from chiral Gas Chromatography (GC) shows successful enantiomeric separation using a cyclodextrin-based stationary phase. sigmaaldrich.com This principle is transferable to SFC, where polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds. chiraltech.com These columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®), provide the necessary stereospecific interaction sites—often involving hydrogen bonding, dipole-dipole, and steric interactions—to resolve the enantiomers. researchgate.nethpst.cz

The mobile phase in SFC consists of supercritical CO2, which has low viscosity and high diffusivity, allowing for rapid separations without sacrificing efficiency. chromatographyonline.com A polar organic solvent, known as a co-solvent or modifier (typically methanol, ethanol (B145695), or isopropanol), is added to the CO2 to modulate the mobile phase strength and improve analyte solubility and interaction with the CSP. chromatographyonline.comchiraltech.com Method development in chiral SFC involves screening a set of different CSPs and co-solvents to find the optimal conditions for resolution. americanpharmaceuticalreview.comhpst.cz For basic or acidic analytes, small amounts of additives like diethylamine (B46881) (for bases) or trifluoroacetic acid (for acids) may be added to the modifier to improve peak shape and separation. chiraltech.com

Table 2: Typical Screening Conditions for Chiral SFC Method Development

| Parameter | Description | Common Conditions |

| Columns (CSPs) | Polysaccharide-based | Chiralpak® IA, IB, IC, ID, etc.; Chiralcel® OD, OJ, etc. |

| Mobile Phase A | Supercritical Fluid | Carbon Dioxide (CO2) |

| Mobile Phase B | Co-solvent / Modifier | Methanol, Ethanol, Isopropanol |

| Gradient | Screening Gradient | 5% to 40% or 50% Modifier over 5-10 min |

| Flow Rate | Analytical Scale | 2 - 4 mL/min |

| Back Pressure | To maintain supercritical state | 100 - 150 bar |

| Temperature | Column Oven | 35 - 40 °C |

| Detection | UV-Vis / DAD | Wavelength as appropriate for analyte |

This table outlines a general strategy for screening chiral compounds. The selection of column and modifier is critical and determined empirically. americanpharmaceuticalreview.comhpst.czresearchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used to convert an analyte into a product with improved properties for analysis. americanpharmaceuticalreview.com For this compound, which is a nonpolar hydrocarbon lacking reactive functional groups such as hydroxyls, amines, or carboxylic acids, standard derivatization methods like silylation, acylation, or alkylation are not directly applicable to the parent molecule. greyhoundchrom.comlibretexts.org Therefore, derivatization strategies are typically considered for its metabolites or when specific analytical enhancements, such as increased detection sensitivity, are required, which may involve a preliminary reaction to introduce a functional group.

The primary goals of derivatizing this compound or its related compounds are to:

Enhance Detectability: The native UV absorbance of this compound may be insufficient for trace-level detection. Derivatization can introduce a chromophore or a fluorophore, significantly lowering the limits of detection for HPLC with UV-Vis or fluorescence detectors. libretexts.org This would, however, necessitate a prior chemical reaction to create a site for the derivatizing agent to attach.

Improve Chromatographic Behavior: For gas chromatography (GC), a complementary technique to HPLC, derivatization is often used to increase the volatility and thermal stability of polar compounds. americanpharmaceuticalreview.com For example, if this compound is metabolized to a hydroxylated form (e.g., a tetralol), this metabolite can be converted to a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether through silylation. acs.orgoup.com This process improves peak shape and prevents on-column degradation during GC analysis.

Since this compound itself is inert, these strategies are most relevant in metabolic studies where functionalized products are formed. nih.gov For instance, a hydroxylated metabolite could be reacted with a fluorogenic reagent to create a highly fluorescent derivative for sensitive HPLC-fluorescence analysis.

Table 3: Potential Derivatization Strategies for Functionalized this compound Analogs

| Analytical Goal | Target Functional Group (on analog/metabolite) | Derivatization Type | Example Reagent | Enhancement |

| Improve GC Performance | Hydroxyl (-OH) | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability. acs.org |

| Enhance HPLC-UV Detection | Hydroxyl (-OH), Amine (-NH2) | Acylation | 4-Nitrobenzoyl chloride | Introduces a strong chromophore. americanpharmaceuticalreview.com |

| Enhance HPLC-Fluorescence Detection | Amine (-NH2) | Fluorogenic Labeling | Naphthalene-2,3-dicarboxaldehyde (NDA) | Creates a highly fluorescent derivative. capes.gov.br |

This table illustrates hypothetical derivatization strategies, as the parent this compound molecule must first be functionalized to enable these reactions.

Computational Chemistry and Theoretical Studies on 1,8 Dimethyltetralin Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules and predict their chemical properties and reactivity. rsdjournal.orgwavefun.com These calculations solve approximations of the Schrödinger equation to provide detailed information about energy, geometry, and electron distribution. wavefun.com

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the mechanisms of chemical reactions. scirp.orgdergipark.org.tr It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex systems. wavefun.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is used to map out potential energy surfaces for reactions, identifying the structures and energies of reactants, products, transition states, and intermediates. dergipark.org.trmdpi.com

The application of DFT allows for the prediction of key mechanistic details:

Reaction Pathways: DFT calculations can chart the most likely course a reaction will take, comparing the energy profiles of different possible routes. dergipark.org.trresearchgate.net For instance, in cycloaddition reactions, DFT can determine the favorability of different regioisomeric products by calculating the activation barriers for each pathway. mdpi.com

Transition State Analysis: By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is crucial for predicting reaction rates. sioc-journal.cn

Regioselectivity and Stereoselectivity: DFT is instrumental in explaining and predicting the regioselectivity of reactions, such as in electrophilic substitutions or Diels-Alder reactions, by analyzing factors like charge distribution and frontier molecular orbital (FMO) interactions. mdpi.comsioc-journal.cn

While specific DFT studies focused solely on the reaction mechanisms of 1,8-dimethyltetralin are not prominent in publicly available literature, the methodology is broadly applicable. For example, DFT has been successfully used to elucidate the mechanisms of ruthenium-catalyzed C-H functionalization on aromatic rings and to study the bimolecular steps in the formation of copper complexes. dergipark.org.trsioc-journal.cn Such approaches could be applied to predict the outcomes of oxidation, alkylation, or dehydrogenation reactions involving the this compound scaffold.

| Parameter/Output | Description | Relevance to Mechanism Prediction |

| Functional | The approximation used for the exchange-correlation energy (e.g., B3LYP, M06). scirp.orgsioc-journal.cn | The choice of functional impacts the accuracy of the calculated energies and geometries. |

| Basis Set | A set of mathematical functions used to build molecular orbitals (e.g., 6-31G(d,p), 6-311+G(d)). scirp.org | A larger basis set generally provides more accurate results at a higher computational cost. |

| Optimized Geometries | The lowest energy arrangement of atoms for reactants, products, and transition states. | Provides the 3D structure of key points along the reaction pathway. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A key determinant of the reaction rate; lower activation energy implies a faster reaction. sioc-journal.cn |

| Reaction Enthalpy (ΔH) | The net energy change between products and reactants. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). scirp.org |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to confirm that an optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). |

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through the rotation around single bonds. sathyabama.ac.inlibretexts.org For a molecule like this compound, which contains a flexible saturated six-membered ring fused to an aromatic ring, conformational preferences have a significant impact on its physical properties and chemical reactivity. The saturated ring of the tetralin system can adopt several conformations, such as half-chair, boat, and twist-boat forms.

Computational methods, particularly molecular mechanics and quantum chemical calculations, are used to predict the most stable conformations by calculating the potential energy of each arrangement. researchgate.net The analysis involves identifying energy minima on the potential energy surface, which correspond to stable conformers. ucsd.edu

Key factors in the conformational analysis of this compound include:

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms as the molecule rotates around a single bond. Staggered conformations are generally lower in energy. libretexts.org

Steric Strain: This occurs when bulky groups, such as the two methyl groups at the C1 and C8 positions, are forced into close proximity, leading to repulsive van der Waals interactions.

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction

Molecular Modeling in Chiral Recognition Mechanism Elucidation

This compound is a chiral molecule, existing as a pair of enantiomers due to the stereocenter at the C1 position (assuming the methyl group is not in the plane of the aromatic ring). The separation of these enantiomers is often achieved using chiral chromatography. sigmaaldrich.comresearchgate.net Molecular modeling is a vital tool for understanding the underlying mechanism of this chiral recognition process at the atomic level. mdpi.comnih.gov

Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte (the selectand) and a chiral selector, which is typically the stationary phase in a chromatography column. nih.gov The difference in stability of these two diastereomeric complexes leads to different retention times, enabling separation.

Molecular docking and other modeling techniques can elucidate this mechanism by:

Visualizing Binding Modes: Modeling can predict how each enantiomer of this compound fits into the binding site of a chiral selector, such as a derivatized cyclodextrin (B1172386). mdpi.com Studies have shown that dimethyltetralins can be separated using cyclodextrin-based stationary phases. sigmaaldrich.comresearchgate.net

Calculating Interaction Energies: The strength of the interaction between the selector and each enantiomer can be quantified by calculating the binding free energy. mdpi.com The enantiomer that forms the more stable complex (i.e., has a more negative binding energy) will be retained longer.

Identifying Key Interactions: The model can pinpoint the specific non-covalent interactions responsible for discrimination, such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking. nih.gov For this compound interacting with a cyclodextrin, the hydrophobic tetralin core would likely be included within the cyclodextrin cavity, while the methyl groups would interact with the rim, and subtle differences in these interactions for each enantiomer would drive the separation.

By providing a detailed picture of the selector-selectand complex, molecular modeling moves beyond empirical observations to offer a rational basis for why a particular chiral separation is successful and can guide the design of new and more effective chiral selectors. mdpi.com

Machine Learning Integration for Predicting Hydrocarbon Properties Relevant to Transformations

In recent years, machine learning (ML) has become a transformative tool in chemical research, capable of predicting the physicochemical properties of molecules based on their structure. nih.gov For hydrocarbons like this compound, ML models can rapidly and accurately estimate properties that are crucial for understanding their behavior in chemical transformations and industrial processes. acs.orgugent.be

This approach, often termed Quantitative Structure-Property Relationship (QSPR), establishes a mathematical correlation between a molecule's properties and its structural features, known as molecular descriptors. acs.org The process involves:

Data Collection: A large dataset of molecules with known experimental properties is compiled. acs.org

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its topology, geometry, and electronic structure is calculated.

Model Training: An ML algorithm (e.g., Random Forest, XGBoost, Neural Networks) is trained on this dataset to learn the relationship between the descriptors and the property of interest.

Prediction: Once trained, the model can predict the property for new molecules, like this compound, based solely on their calculated descriptors.

A study on the oxidation stability of hydrocarbons used an ML-based approach to predict the Induction Period (IP), a measure of resistance to oxidation. acs.org This study included 1,5-dimethyltetralin (B1199045), a close isomer of this compound, in its dataset, demonstrating the applicability of ML to this class of compounds. acs.org Other properties relevant to chemical transformations that can be predicted with high accuracy include boiling point, density, vapor pressure, and surface tension. ugent.be Integrating ML significantly accelerates the screening of compounds and the optimization of reaction conditions, reducing the need for time-consuming and costly experiments.

| Property | Relevance to Transformations | Common ML Algorithms |

| Oxidation Stability | Determines storage and transport conditions and suitability as a fuel component. acs.org | XGBoost, Random Forest acs.org |

| Boiling Point | Important for separation processes like distillation and for defining reaction temperature. ugent.be | Neural Networks, Gaussian Processes ugent.be |

| Density | Affects fluid dynamics in reactors and transport pipelines. ugent.be | Neural Networks, Support Vector Machines |

| Surface Tension | Influences the behavior of liquid-liquid or liquid-gas interfaces in multiphase reactions. | K-Nearest Neighbors (KNN), XGBoost |

| Biodegradation Rate | Predicts the environmental persistence of a compound after use or spillage. nih.gov | Model Tree Algorithms nih.gov |

1,8 Dimethyltetralin As a Fundamental Synthon in Complex Molecule Synthesis and Research Applications

Precursor in Natural Product Total Synthesis

The structural framework of 1,8-dimethyltetralin is embedded within numerous natural products, making it an important precursor in their total synthesis. Its applications range from the construction of sesquiterpenoids to the assembly of complex lignans (B1203133).

Intermediate in Sesquiterpenoid Synthesis (e.g., Cacalol)

A significant application of this compound derivatives is in the synthesis of sesquiterpenoids, a class of natural products with diverse biological activities. One prominent example is the synthesis of (±)-Cacalol. acs.orgacs.orgresearchgate.net In several synthetic routes, a substituted this compound core is a key intermediate. acs.orgacs.orgresearchgate.net

For instance, a concise synthesis of (±)-Cacalol has been achieved where 5-methoxy-1,8-dimethyltetralin is a central intermediate. acs.orgacs.org This intermediate is prepared through an intramolecular Friedel-Crafts alkylation. acs.org Subsequent functional group manipulations, including formylation, Baeyer-Villiger oxidation, and hydrolysis, lead to a 6-hydroxy-5-methoxy-1,8-dimethyltetralin derivative. acs.orgacs.orgresearchgate.net This substituted tetralin is then further elaborated to construct the furan (B31954) ring characteristic of Cacalol (B1218255). acs.orgacs.org The synthesis highlights the utility of the this compound scaffold in providing the foundational structure for building more complex natural products.

Another approach to a key intermediate for Cacalol synthesis, 1,8-dimethyl-5-methoxytetralin-6-ol, starts from commercially available 3-hydroxy-4-methoxy-benzaldehyde. researchgate.net This method also relies on the formation of the this compound ring system as a critical step. researchgate.net

Table 1: Key Intermediates in the Synthesis of (±)-Cacalol

| Intermediate Compound | Role in Synthesis |

|---|---|

| 5-Methoxy-1,8-dimethyltetralin | Central intermediate formed via intramolecular Friedel-Crafts alkylation. acs.orgacs.org |

| 6-Hydroxy-5-methoxy-1,8-dimethyltetralin | Derived from 5-methoxy-1,8-dimethyltetralin; precursor to the furan ring. acs.orgacs.orgresearchgate.net |

| 1,8-Dimethyl-5-methoxytetralin-6-ol | A key intermediate for the synthesis of Cacalol. researchgate.net |

Building Block for Aryltetralin Lignans (e.g., Podophyllotoxin)

Aryltetralin lignans are a class of naturally occurring compounds, many of which exhibit significant biological activities, including potent anticancer properties. nih.govmdpi.com Podophyllotoxin and its derivatives, such as etoposide (B1684455) and teniposide, are well-known examples used in cancer chemotherapy. nih.gov The core structure of these molecules is an aryltetralin system. While direct synthesis of these complex molecules is challenging, the this compound scaffold serves as a foundational model for understanding the structural requirements for biological activity.

Research in this area focuses on synthesizing analogues of aryltetralin lignans to explore structure-activity relationships. The this compound core can be functionalized to mimic the substitution patterns found in naturally occurring lignans. Although direct use of this compound in the synthesis of Podophyllotoxin itself is not the primary route, its structural similarity and the chemical principles involved in its synthesis are relevant to the construction of the aryltetralin lignan (B3055560) framework. The synthesis of these lignans often involves the creation of a tetralin ring, and the methodologies developed for synthesizing substituted 1,8-dimethyltetralins can be adapted for this purpose.

Scaffolds for Tetraterpenoid Structures

While the direct use of this compound as a scaffold for tetraterpenoids is not extensively documented in readily available literature, its structural motifs are relevant. Tetraterpenoids, also known as carotenoids, are a large class of natural pigments. The synthesis of some complex carotenoids and their derivatives can involve building blocks with cyclic structures. The principles of cyclization and functionalization used in the synthesis of this compound can be applied to create larger, more complex terpenoid structures. The this compound framework can be seen as a model for the substituted cyclic end-groups found in many carotenoids.

Component in the Development of Advanced Materials and Retinoids

The unique structural features of this compound make it a valuable component in the development of advanced materials and as a key structural element in the synthesis of retinoids. ontosight.ai

A new series of retinoids based on the dimethyltetralin ring system has been developed and evaluated as therapeutic agents for epithelial cancer and other skin diseases. austinpublishinggroup.com The rationale behind this research is to probe the effects of side-chain conformation on biological activity by incorporating the dimethyltetralin end group, which rigidly holds various double bonds in specific conformations. austinpublishinggroup.com The synthesis of these novel retinoids involved the preparation of 2-acetyl-8,8-dimethyltetralin as a key intermediate. austinpublishinggroup.com This demonstrates the utility of the dimethyltetralin scaffold in creating structurally constrained analogues of biologically active molecules to investigate structure-activity relationships. austinpublishinggroup.com

Precursor for Specific Dimethylnaphthalene Isomers

This compound is a direct precursor to 1,8-dimethylnaphthalene (B165263) through dehydrogenation. google.comgoogleapis.comgoogleapis.com This transformation is a key step in multi-step syntheses aimed at producing specific dimethylnaphthalene isomers, which are valuable feedstocks for the production of naphthalene (B1677914) dicarboxylic acids. google.comgoogleapis.com These dicarboxylic acids are monomers used in the manufacture of high-performance polymers like poly(ethylene 2,6-naphthalate). google.com

Table 2: Dehydrogenation of this compound

| Reactant | Product | Reaction Type | Significance |

|---|---|---|---|

| This compound | 1,8-Dimethylnaphthalene | Dehydrogenation | Production of a specific dimethylnaphthalene isomer for further chemical synthesis. google.comgoogleapis.comgoogleapis.com |

Model Compound in Studies of Bio-originated Volatile Organic Compounds

This compound can serve as a model compound in the study of bio-originated volatile organic compounds (BVOCs), particularly in the context of biofuel composition and atmospheric chemistry. Although not a direct biological emission itself, its structural similarity to certain components of alternative fuels makes it a useful surrogate for research purposes.

In studies related to the catalytic conversion of biomass-derived compounds, tetralin and its derivatives are often used as model compounds. For instance, the conversion of 1-tetralone (B52770) over zeolites has been studied to understand hydrogen transfer reactions, where 1,5-dimethyltetralin (B1199045) was used as a hydrogen donor. ou.edusigmaaldrich.com These studies provide insights into the reaction mechanisms that can occur during the upgrading of bio-oils, which may contain similar cyclic and aromatic structures. The behavior of dimethyltetralins in these catalytic systems helps in understanding the formation of various aromatic compounds found in biofuels and their subsequent combustion and emission characteristics.

Future Research Directions and Emerging Trends in 1,8 Dimethyltetralin Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations

A primary focus of future research is the creation of advanced catalytic systems capable of facilitating highly selective chemical transformations on the tetralin core. The goal is to achieve precise control over reactivity, leading to higher yields of desired products and minimizing waste.

Recent studies have highlighted the potential of various catalysts:

Nano-crystalline Sulfated Zirconia : This solid acid catalyst has been effectively used for the solvent-free rearrangement of longifolene (B8805489) to produce 7-isopropyl-1,1-dimethyltetralin. researchgate.networdpress.com The selectivity of this transformation is heavily dependent on the ratio of Brønsted to Lewis acid sites on the catalyst's surface. researchgate.networdpress.com A higher ratio favors the formation of the dimethyltetralin derivative. researchgate.net

Polymer-Stabilized Platinum Nanoparticles : For the hydrogenation of naphthalene (B1677914) to tetralin, platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer (Pt/HAP) have shown near 100% selectivity at almost full conversion. mdpi.comepfl.chresearchgate.net This catalyst demonstrates stability under reaction conditions of 250 °C and 6 MPa, allowing for its recovery and reuse. mdpi.comepfl.chresearchgate.net

Bismuth(III) Triflate (Bi(OTf)₃) : This Lewis acid has emerged as an effective catalyst for the intramolecular hydroarylation of non-activated olefins, providing a pathway to various tetralin derivatives in good to excellent yields. rsc.org

Metal-Organic Frameworks (MOFs) and Microporous Materials : Materials like chromium-incorporated aluminophosphate (CrAPO-5) are being investigated for the selective oxidation of tetralins. researchgate.net For instance, CrAPO-5 has been used to catalyze the oxidation of tetralin to 1-tetralone (B52770) with high yield. researchgate.net

Transition Metal Catalysts : Iridium and noble metal catalysts, such as Platinum (Pt) and Rhodium (Rh) on an alumina (B75360) support, are crucial for asymmetric hydrogenations and dehydrogenation reactions, respectively. semanticscholar.orgjuniperpublishers.com These are used to create chiral precursors or to convert dimethyltetralins into valuable dimethylnaphthalenes. semanticscholar.orgjuniperpublishers.com

| Catalyst System | Transformation | Key Findings/Advantages | Reference |

|---|---|---|---|

| Nano-crystalline Sulfated Zirconia | Rearrangement of Longifolene to 7-isopropyl-1,1-dimethyltetralin | Solvent-free conditions; selectivity controlled by Brønsted/Lewis acid ratio. | researchgate.networdpress.com |

| Pt/HAP (Platinum on Hyper-cross-linked Aromatic Polymer) | Naphthalene Hydrogenation to Tetralin | ~100% selectivity; catalyst is stable and reusable. | mdpi.comepfl.chresearchgate.net |

| Bismuth(III) Triflate (Bi(OTf)₃) | Intramolecular Hydroarylation for Tetralin Synthesis | Effective for non-activated olefins; provides good to excellent yields. | rsc.org |

| CrAPO-5 | Oxidation of Tetralin to 1-Tetralone | High yield and selectivity for oxidation reactions. | researchgate.net |

| Iridium Complexes | Asymmetric Hydrogenation | Enables synthesis of chiral precursors for tetralone derivatives. | semanticscholar.org |

| Pt/Rh on Alumina | Dehydrogenation of Dimethyltetralins | High conversion and selectivity for producing dimethylnaphthalenes. | juniperpublishers.com |

Application of Artificial Intelligence and Automation in Synthetic Design

The integration of artificial intelligence (AI) and automation is set to revolutionize the design of synthetic pathways for complex molecules like 1,8-dimethyltetralin and its derivatives. These technologies can augment the capabilities of chemists, accelerating discovery and development. rsc.org

Computer-Assisted Synthesis Planning (CASP) : AI-driven retrosynthesis tools can analyze the tetralin structure and propose multiple viable synthetic routes. nih.gov These algorithms can identify both conventional and unconventional pathways, sometimes improving on routes developed by human experts. nih.govpharmafeatures.com

Automated Synthesis Platforms : The coupling of AI-based planning with robotic hardware, such as automated flow chemistry systems, enables the autonomous execution of multi-step syntheses. nih.govpharmafeatures.com These "chemputers" can optimize reaction conditions in real-time to maximize yields and minimize byproducts, leading to more efficient and reproducible production of tetralin-based compounds. pharmafeatures.com

Predictive Chemistry : Machine learning models can predict the outcomes of unknown reactions, assess the feasibility of proposed synthetic steps, and recommend optimal reaction conditions. This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. nih.gov The ongoing development aims to create a closed-loop system where AI designs a synthesis, a robot performs it, and the results are fed back to the AI to refine future predictions. nih.gov

Advancements in In-Situ Analytical Techniques for Real-time Mechanistic Insight

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advancements in in-situ analytical techniques allow researchers to monitor reactions as they happen, providing a real-time window into the complex transformations involved in this compound synthesis.

Studying catalysis at the solid-liquid interface is particularly challenging, but essential for many tetralin syntheses. rsc.org Techniques such as Attenuated Total Reflection-Infrared (ATR-IR) and Raman spectroscopy are being increasingly applied to liquid-phase heterogeneous catalysis. rsc.org These methods can provide detailed molecular information about reactants, products, and short-lived intermediates directly at the catalyst surface, helping to identify the true catalytically active species and elucidate reaction pathways. rsc.org For example, these tools can be used to study hydrogenation reactions over metal catalysts or reactions within zeolite pores, both of which are relevant to tetralin chemistry. rsc.orgacs.org The ability to observe structural transitions and surface oxidation states on-site is fundamental to understanding and improving catalytic performance. rsc.org

Exploration of Unconventional Reactivity and Functionalization Pathways

Future research is actively exploring novel chemical reactions that deviate from traditional synthetic routes to access new and complex tetralin derivatives. This involves harnessing unconventional reactivity to build the tetralin skeleton or to functionalize it in new ways.

Cascade Reactions : A recently developed nitrogen deletion/Diels-Alder cascade reaction provides a novel strategy for synthesizing substituted tetralins. acs.org This method generates an ortho-xylylene intermediate in situ, which then reacts with various dienophiles to form the tetralin ring system. acs.org

Radical Chemistry : Emerging fields like radical-polar crossover (RPC) chemistry offer new approaches for constructing complex molecular architectures and could be applied to the synthesis of intricate tetralin-based natural products. researchgate.net

C-H Functionalization : Direct C-H functionalization is a powerful tool for modifying molecular scaffolds. Research into cobalt-hydride catalysis, for example, has shown that reactivity can be directed to different positions on a heterocyclic ring by changing the functional group, a concept with potential for the selective functionalization of the this compound core. chemrxiv.org Similarly, iron-catalyzed C(sp³)–H amination presents a novel method for introducing nitrogen-containing groups. acs.org

Novel Cyclization Strategies : Researchers continue to devise new ways to construct the tetralin ring. One approach involves the alkylation of an aromatic precursor with a functionalized alkene, such as 5-bromopent-1-ene, followed by an intramolecular Friedel-Crafts-type cyclization to form the bicyclic system. researchgate.netresearchgate.net

Sustainable and Green Chemistry Approaches in Tetralin Synthesis

In line with global trends, a significant push in tetralin chemistry is toward the development of more sustainable and environmentally friendly synthetic processes. This involves minimizing waste, reducing energy consumption, and using renewable resources and safer solvents.

Supercritical Fluids : Utilizing supercritical fluids, such as supercritical hexane, as the reaction medium for naphthalene hydrogenation offers significant green advantages. mdpi.comresearchgate.net These solvents exhibit higher diffusivity and lower viscosity than traditional liquids, which intensifies the reaction rate. mdpi.comepfl.chresearchgate.net Furthermore, the solvent can be easily separated from the products by simple depressurization, facilitating downstream processing and recycling. mdpi.comresearchgate.net

Solvent-Free Reactions : The development of solvent-free reaction conditions, as demonstrated in the nano-crystalline sulfated zirconia-catalyzed synthesis of 7-isopropyl-1,1-dimethyltetralin, represents a major step forward in green chemistry. researchgate.networdpress.com Eliminating the solvent reduces waste and simplifies the purification process.

Greener Solvents : When solvents are necessary, the focus is shifting to more environmentally benign options. Deep eutectic solvents (DESs) are being explored as they can function as both the reaction medium and the catalyst, and are often biodegradable and have low toxicity. rsc.org Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also gaining traction as sustainable alternatives to conventional organic solvents. mdpi.com

Renewable Feedstocks : There is growing interest in synthesizing tetralin and its precursors from renewable biomass sources rather than fossil fuels. researchgate.net For instance, longifolene, a naturally occurring sesquiterpene from pine trees, can be converted into a dimethyltetralin derivative, showcasing a pathway from a renewable feedstock to a valuable chemical intermediate. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,8-Dimethyltetralin with high purity?